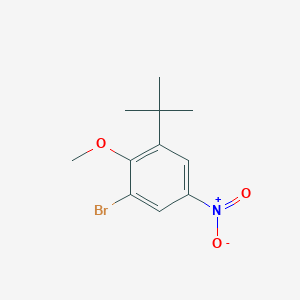
1-Bromo-3-(tert-butyl)-2-methoxy-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(tert-butyl)-2-methoxy-5-nitrobenzene is an organic compound with the molecular formula C11H14BrNO3. It is a derivative of benzene, featuring a bromine atom, a tert-butyl group, a methoxy group, and a nitro group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-(tert-butyl)-2-methoxy-5-nitrobenzene can be synthesized through a multi-step process involving the bromination, nitration, and alkylation of benzene derivatives. One common method involves the following steps:
Bromination: Benzene is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form bromobenzene.
Nitration: Bromobenzene is then nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group, forming 1-bromo-3-nitrobenzene.
Alkylation: The nitro compound is then subjected to Friedel-Crafts alkylation using tert-butyl chloride (C4H9Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3) to introduce the tert-butyl group, resulting in 1-bromo-3-(tert-butyl)-2-nitrobenzene.
Methoxylation: Finally, the compound is treated with methanol (CH3OH) in the presence of a base such as sodium methoxide (NaOCH3) to introduce the methoxy group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(tert-butyl)-2-methoxy-5-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction: The nitro group can be reduced to an amino group (NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C).
Oxidation: The methoxy group can be oxidized to a carboxylic acid (COOH) using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or ammonia (NH3) in polar solvents like water or ethanol.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or other metal catalysts.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products
Nucleophilic Substitution: Products include 1-(tert-butyl)-2-methoxy-5-nitrobenzene derivatives with different substituents replacing the bromine atom.
Reduction: The major product is 1-bromo-3-(tert-butyl)-2-methoxy-5-aminobenzene.
Oxidation: The major product is 1-bromo-3-(tert-butyl)-2-carboxy-5-nitrobenzene.
Scientific Research Applications
1-Bromo-3-(tert-butyl)-2-methoxy-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-bromo-3-(tert-butyl)-2-methoxy-5-nitrobenzene depends on its specific application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile through an SN2 or SN1 mechanism, depending on the reaction conditions. In reduction reactions, the nitro group is reduced to an amino group via catalytic hydrogenation, involving the transfer of hydrogen atoms to the nitro group.
Comparison with Similar Compounds
1-Bromo-3-(tert-butyl)-2-methoxy-5-nitrobenzene can be compared with similar compounds such as:
1-Bromo-3-(tert-butyl)-2-methoxybenzene: Lacks the nitro group, resulting in different reactivity and applications.
1-Bromo-3-(tert-butyl)-2-nitrobenzene:
1-Bromo-3-(tert-butyl)-5-nitrobenzene: Lacks the methoxy group and has a different substitution pattern on the benzene ring.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct reactivity and applications in various fields.
Properties
CAS No. |
1132940-55-6 |
|---|---|
Molecular Formula |
C11H14BrNO3 |
Molecular Weight |
288.14 g/mol |
IUPAC Name |
1-bromo-3-tert-butyl-2-methoxy-5-nitrobenzene |
InChI |
InChI=1S/C11H14BrNO3/c1-11(2,3)8-5-7(13(14)15)6-9(12)10(8)16-4/h5-6H,1-4H3 |
InChI Key |
KBKKEFKSKXIVJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=C1)[N+](=O)[O-])Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


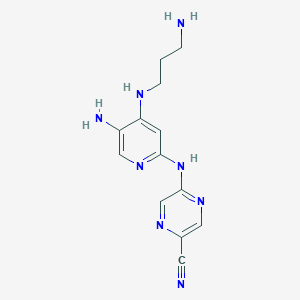
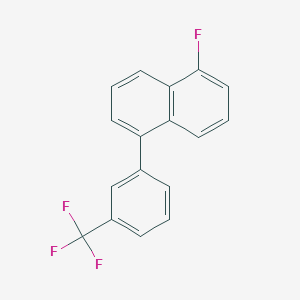
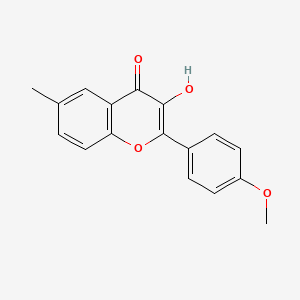
![2-[[4-(Benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]ethanamine](/img/structure/B11841435.png)

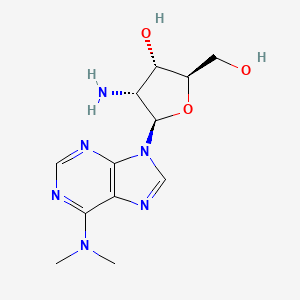
![3-[(Z)-(3-chlorophenyl)methylideneamino]quinazolin-4-one](/img/structure/B11841450.png)

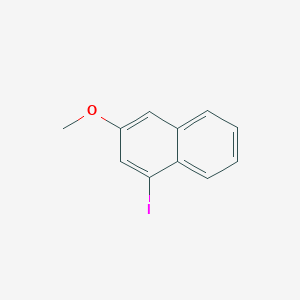
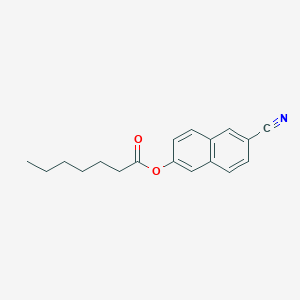

![8-Phenethyl-8-azaspiro[5.6]dodecan-7-one](/img/structure/B11841471.png)


